molecular formula C10H15N3O4S B13308814 N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13308814
M. Wt: 273.31 g/mol
InChI Key: MUYBMJJLVCRXKK-UHFFFAOYSA-N
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Description

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound developed for scientific research and development. This sulfonamide derivative is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Sulfonamide-based compounds are of significant interest in medicinal chemistry, particularly as key scaffolds in the development of small-molecule inhibitors. Research indicates that similar sulfonamide derivatives can act as potent and selective inhibitors of the NLRP3 inflammasome, a protein complex implicated in the innate immune response . These inhibitors have shown promise in disease models for neurodegenerative disorders, metabolic diseases, and atherosclerosis . The mechanism of action for such compounds involves direct binding to the NLRP3 protein, thereby suppressing the release of pro-inflammatory cytokines like IL-1β . From a chemical synthesis perspective, the structure of this compound features both a primary sulfonamide group and a secondary amine, making it a versatile building block for further derivatization. Common synthetic routes for analogous compounds involve reductive amination or direct reactions between sulfonyl chlorides and alkyl diamines . The nitro group on the benzene ring can serve as a strong electron-withdrawing component, influencing the compound's electronic properties and reactivity, and can also be reduced to an aniline for further functionalization . Researchers can utilize this compound as a critical intermediate in constructing more complex molecules for pharmaceutical and material science research.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-2-11-7-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11-12H,2,7-8H2,1H3

InChI Key

MUYBMJJLVCRXKK-UHFFFAOYSA-N

Canonical SMILES

CCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Overview

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound that can be synthesized through various methods. One approach involves multiple steps starting from 4-amino-1-chloro-2-nitrobenzene. Other methods involve sulfonylation followed by amino group alkylation.

Method Utilizing Sulfuric Acid Splitting

This method describes the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene, which involves a multi-stage technique based on an improved process for the production of the pre-stage 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene through sulfuric acid splitting of 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.

2.1. Reaction Stages

  • The primary amino group in the 4-amino-1-chloro-2-nitro-benzene is reacted with an aryl sulfonic acid chloride, such as benzene- or toluene sulfonic acid chloride, to form the corresponding sulfonamide.
  • The sulfonamide is then alkylated with ethyl iodide.
  • The product is converted with monoethanolamine into 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene.
  • The aryl sulfonyl group is split off using sulfuric acid.
  • The resulting 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene is reacted with 2-chloroethanol to yield 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.

2.2. Sulfonylation

  • Dissolve 172.5 g (1 mol) of 4-amino-1-chloro-2-nitro-benzene in 400 ml of pyridine with heating.
  • Slowly add dropwise 193 g (1.09 mol) of benzene sulfochloride.
  • Heat for 1 hour at 120°C (bath temperature).
  • Cast the solution onto ice and collect the 1-chloro-2-nitro-4-benzene-sulfonamido-benzene via vacuum filtration.
  • Recrystallize the compound from ethanol/water.
*   Yield: 22.5 g (91.5% of theoretical yield)

2.3. Sulfonyl Group Removal

  • Heat 14 g (0.038 mol) of the sulfonamide in 25 ml of 48% sulfuric acid for 15 minutes at 120-122°C (interior temperature).
  • Allow the mixture to cool and precipitate the free base by neutralization with ammonia.
  • Collect the free base via vacuum filtration and wash with a small amount of water.
*   Yield after drying: 6.8 g (77.3% of theoretical yield)
*   Melting point after recrystallization from toluene: 96-98°C

2.4. Alternative Sulfonyl Group Removal Conditions

Sulfuric Acid Concentration Reaction Temperature Reaction Period
70% 95°C 25 minutes
48% 120° to 122°C 15 minutes
45% 130°C Optimized

2.5. Alkylation

  • Dissolve 6.8 g (0.027 mol) of 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene in 6 g (0.075 mol) of 2-chloro-ethanol.
  • Slowly add dropwise 3 g (0.075 mol) of sodium hydroxide in 30 ml of water to this solution at 120°C with stirring.
  • After 2 hours, add another 6 g (0.075 mol) of 2-chloro-ethanol and 3 g (0.075 mol) of sodium hydroxide in 30 ml of water, as described above.
  • The reaction is finished after 8 hours.
  • Extract the mixture with ethyl acetate, and process the combined ethyl acetate phases as described in Process A (2nd Stage).

Method Using Sulfonyl Chloride and Alkylamine

3.1. Reacting Sulfonyl Chloride with Alkylamine

  • React 2-nitrobenzenesulfonyl chloride with aqueous ethylamine at 0-5°C to obtain N-ethyl-2-nitrobenzenesulfonamide.
  • Add 2-nitrobenzenesulfonyl chloride (10 g) portion-wise to 70% ethylamine in water at 0-5°C, maintaining the temperature.
  • Stir for 15 minutes until the transformation is complete.
  • Add water (80 mL), maintaining the temperature, and stir for 30 minutes.
  • Filter, wash, and dry to obtain N-ethyl-2-nitrobenzenesulfonamide.
*   Yield: 8.97 g of N-ethyl-2-nitrobenzenesulfonamide

Method for N-sulfonylation of 2-aminothiazole

This method describes a synthetic approach involving sulfonylation followed by amino group alkylation to produce new 2-aminothiazole derivatives.

4.1. N-sulfonylation of 2-aminothiazole

  • Dissolve sodium acetate in water following a previously established protocol.
  • Introduce sulfonyl chloride and 2-aminothiazole 1 to the solution.
  • Heat the reaction mixture to 80–85 °C and stir continuously. Under these conditions, the initially yellow and sticky substance gradually transforms into a finely powdered solid.
  • Upon completion, as monitored by thin-layer chromatography (TLC) using a 2:1 ratio of n-hexane to ethyl acetate, isolate the solid product by filtration.
  • Recrystallize the product from absolute ethanol to obtain pure compounds.

4.2. Synthesis of target compounds

  • Treat N-sulfonamides with calcium hydride in Dimethylformamide (DMF) at 50–55 °C with continuous stirring, following the protocol described.
  • After 30 minutes, introduce the alkylating agents to the reaction mixture.
  • Upon completion, as verified by thin-layer chromatography (TLC) using an n-hexane to ethyl acetate ratio of 8:2, cool the reaction mixture and dilute with cold distilled water.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes sulfonamide derivatives from the evidence, highlighting structural similarities and differences:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Data/Applications Reference ID
N-[2-(1-Methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide C₁₇H₁₇N₃O₄S 359.40 Indole ring, nitro group LogP = 4.60; precise mass = 359.09
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 Dichlorophenyl, nitro group Potential halogenated bioactivity
N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide C₁₃H₁₃N₃O₄S 307.33 Aminophenyl, nitro group No solubility/thermal data
N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide Not specified Not available Cycloheptylamino group Supplier data (CAS 1597722-20-7)
CD-3 (Color Developing Agent) C₁₄H₂₃N₃O₄S₂ 369.48 Methanesulfonamide, ethylaminoethyl chain Industrial photochemical use

Substituent Effects on Properties

  • For example, the nitro group in N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide may contribute to its high LogP value (4.60), suggesting significant lipophilicity .
  • Halogen Substituents: The dichlorophenyl group in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide increases molecular weight (390.24) and may enhance stability or receptor affinity through hydrophobic interactions .

Biological Activity

N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and an aminoethyl chain, contributing to its unique reactivity and biological profile. The molecular formula is represented as C10H14N3O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

This compound primarily exhibits its biological effects through enzyme inhibition. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity and affecting cellular processes. This interaction can inhibit functions critical for pathogen survival or cancer cell proliferation.
  • Antimicrobial Activity : Studies have shown that sulfonamides can interfere with bacterial growth by inhibiting carbonic anhydrase isozymes, which are essential for bacterial metabolism .
  • Anticancer Potential : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific enzymes involved in cancer cell survival .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target IC50 Value Notes
AntimicrobialBacterial Carbonic Anhydrase10.93 - 25.06 nMSelective for CA IX over CA II
AnticancerMDA-MB-231 (breast cancer)Induces apoptosisSignificant increase in annexin V-FITC staining
Enzyme InhibitionVarious EnzymesVaries by targetSpecific binding to enzymes critical for cell function

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related sulfonamides, this compound demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to its ability to bind to carbonic anhydrase, disrupting metabolic processes essential for bacterial survival .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of sulfonamide derivatives highlighted the ability of this compound to induce apoptosis in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze cell death pathways, revealing a marked increase in apoptotic markers following treatment with the compound .

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of sulfonamide compounds. For instance:

  • Modifications to the nitro group position have been shown to affect binding affinity and selectivity for various enzymes.
  • The introduction of hydrophobic substituents has been linked to improved interactions with target proteins, enhancing both antimicrobial and anticancer activities .

Q & A

Q. Basic

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using purified enzymes .
    Advanced : Cytotoxicity profiling via the MTT assay (cell viability) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .

How can researchers resolve contradictions in reported bioactivity data?

Advanced
Discrepancies often arise from purity variations or assay conditions . Strategies include:

  • HPLC purity verification (≥98% by area normalization) and batch-to-batch consistency checks .
  • Standardizing assay protocols (e.g., fixed serum concentration in cell-based assays) .
  • Meta-analysis of published data to identify outliers or confounding factors (e.g., solvent effects on solubility) .

What structural features enhance the compound's bioactivity, and how are analogs designed?

Q. Advanced

  • The 4-nitro group enhances electron-withdrawing effects, stabilizing interactions with enzymatic active sites.
  • Ethylaminoethyl side chain : Modulating its length/branching alters membrane permeability (logP calculations via ChemDraw) .
  • Analog design : Replace the nitro group with halogens (e.g., -Cl) or bioisosteres (e.g., -CF₃) to balance potency and toxicity .

What methodologies are used to assess toxicity and safety in early-stage research?

Q. Basic

  • Acute toxicity : Rodent studies (OECD 423) with dose escalation (10–1000 mg/kg).
  • Genotoxicity : Ames test (bacterial reverse mutation assay) .
    Advanced : Metabolite profiling using LC-MS/MS to identify reactive intermediates (e.g., hydroxylamine derivatives) that may cause off-target effects .

How do structural modifications impact crystallinity and formulation stability?

Q. Advanced

  • Co-crystallization with carboxylic acids (e.g., succinic acid) improves solubility.
  • DSC/TGA analysis monitors melting points and thermal degradation, critical for lyophilization protocols .
  • Polymorph screening (via solvent evaporation) identifies stable crystalline forms for long-term storage .

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